![molecular formula C20H10Cl2F13NO B3042822 N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-80-3](/img/structure/B3042822.png)
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Overview
Description
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as DBCO-PEG12-Biotin, is a chemical compound that is widely used in scientific research. It is a bi-functional molecule that contains a biotin moiety, which allows for specific binding to streptavidin, and a DBCO group, which can react with azide-containing compounds through a copper-free click chemistry reaction.
Mechanism Of Action
The mechanism of action of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin is based on the copper-free click chemistry reaction between the DBCO group and azide-containing compounds. This reaction is highly selective and efficient, allowing for specific labeling of proteins and cells. The biotin moiety of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin allows for specific binding to streptavidin, which is widely used in affinity purification and detection assays.
Biochemical and physiological effects:
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that it does not affect cell viability, proliferation, or differentiation. It also does not affect the function of labeled proteins or cells.
Advantages And Limitations For Lab Experiments
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin has several advantages for lab experiments, including its high selectivity, efficiency, and specificity for labeling proteins and cells. It is also compatible with a wide range of biological samples and experimental conditions. However, it has some limitations, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for non-specific labeling or background signal in some experimental systems.
Future Directions
There are several future directions for the use of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin in scientific research. One potential direction is the development of new DBCO derivatives with improved properties, such as increased stability, solubility, or reactivity. Another direction is the application of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin in new areas of research, such as drug discovery, proteomics, and metabolomics. Finally, the combination of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin with other labeling techniques, such as fluorescent probes or isotopic labeling, could lead to new insights into complex biological systems.
Scientific Research Applications
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin is widely used in scientific research for a variety of applications, including protein labeling, cell surface labeling, and in vivo imaging. It can be used to label proteins with biotin for affinity purification, detection, and quantification. It can also be used to label cell surface proteins for flow cytometry and fluorescence microscopy. In vivo imaging studies have shown that N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin can be used to target specific tissues and cells in living organisms.
properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F13NO/c21-10-5-9(6-11(22)7-10)8-36-14(37)12-3-1-2-4-13(12)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-7H,8H2,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOVBXPVCDLGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC(=C2)Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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